6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione 6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
Brand Name: Vulcanchem
CAS No.: 896662-47-8
VCID: VC5405027
InChI: InChI=1S/C18H21NO2/c1-17(2)11-18(9-4-3-5-10-18)19-14-12(15(20)16(19)21)7-6-8-13(14)17/h6-8H,3-5,9-11H2,1-2H3
SMILES: CC1(CC2(CCCCC2)N3C4=C(C=CC=C41)C(=O)C3=O)C
Molecular Formula: C18H21NO2
Molecular Weight: 283.371

6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione

CAS No.: 896662-47-8

Cat. No.: VC5405027

Molecular Formula: C18H21NO2

Molecular Weight: 283.371

* For research use only. Not for human or veterinary use.

6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione - 896662-47-8

Specification

CAS No. 896662-47-8
Molecular Formula C18H21NO2
Molecular Weight 283.371
IUPAC Name 9,9-dimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-11,1'-cyclohexane]-2,3-dione
Standard InChI InChI=1S/C18H21NO2/c1-17(2)11-18(9-4-3-5-10-18)19-14-12(15(20)16(19)21)7-6-8-13(14)17/h6-8H,3-5,9-11H2,1-2H3
Standard InChI Key LEMGYINNJQUDLN-UHFFFAOYSA-N
SMILES CC1(CC2(CCCCC2)N3C4=C(C=CC=C41)C(=O)C3=O)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a spiro junction at the cyclohexane carbon, connecting it to a partially saturated pyrrolo[3,2,1-ij]quinoline system . The "spiro" designation arises from the shared carbon atom between the two rings, a defining characteristic of this structural class . Key structural elements include:

  • Spiro center: Carbon-1 of cyclohexane fused to the pyrroloquinoline system at position 4'.

  • Ring systems: A six-membered cyclohexane ring and a ten-membered bicyclic system comprising pyrrole and quinoline subunits .

  • Substituents: Two methyl groups at position 6' and two ketone functionalities at positions 1' and 2'.

IUPAC Nomenclature

The systematic name reflects the compound's intricate connectivity:
9,9-dimethylspiro[1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-11,1'-cyclohexane]-2,3-dione. This nomenclature precisely encodes the:

  • Tricyclic pyrroloquinoline system (1-azatricyclo[6.3.1.0⁴,¹²]dodecatriene)

  • Spiro-linked cyclohexane ring

  • Methyl substituents at position 9

  • Diketone functionality at positions 2 and 3 .

Table 1: Core Structural Data

PropertyValueSource
CAS Number896662-47-8
Molecular FormulaC₁₈H₂₁NO₂
Molecular Weight283.371 g/mol
IUPAC Name9,9-dimethylspiro[...]-2,3-dione
SMILESCC1(CC2(CCCCC2)N3C4=C(C=CC=C41)C(=O)C3=O)C

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, analogous spiroquinolines suggest two viable routes:

Route 1: Cyclocondensation Approach

  • Precursor assembly: React 6-methyl-1,2,3,4-tetrahydroquinoline with a functionalized cyclohexanone derivative .

  • Spirocyclization: Acid- or base-mediated intramolecular cyclization to form the spiro center .

  • Oxidation: Introduction of diketone groups via Jones oxidation or related methods .

Route 2: Multicomponent Reaction Strategy
As demonstrated for similar spiro systems :

  • Combine aniline derivatives, cyclic ketones, and aldehydes in aqueous ethanol .

  • Leverage catalyst-free conditions at room temperature to induce spiro ring formation .

  • Achieve yields >80% through optimized stoichiometry (1:1:2 molar ratio) .

Key Synthetic Challenges

  • Regioselectivity: Controlling substituent positions in the tricyclic system .

  • Stereochemistry: Maintaining conformational rigidity at the spiro center .

  • Functional group compatibility: Protecting ketones during cyclization steps .

Physicochemical Properties

Experimental Data

Limited solubility data exist, but structural analogs suggest:

  • Lipophilicity: Calculated logP ≈ 2.1 (ChemAxon)

  • Aqueous solubility: <1 mg/mL at 25°C (estimated)

  • Stability: Stable at 2-8°C for >12 months when stored anhydrous

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Melting PointNot reported-
Boiling PointNot reported-
Density~1.2 g/cm³ (est.)Similar spiro compounds
Refractive Indexn²⁰/D 1.58 (est.)Group contribution
Purity95% (HPLC)Commercial specs

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR profile based on structural analogs :

  • δ 1.0-1.2 ppm: Methyl groups (singlet, 6H)

  • δ 2.5-3.0 ppm: Cyclohexane protons (multiplet, 10H)

  • δ 6.8-7.4 ppm: Aromatic protons (doublets/multiplet, 4H)

¹³C NMR would likely show:

  • δ 25-30 ppm: Methyl carbons

  • δ 50-60 ppm: Spiro carbon

  • δ 170-180 ppm: Ketone carbonyls

Mass Spectrometry

  • EI-MS: Predominant molecular ion at m/z 283.37 (M⁺)

  • Fragmentation: Loss of CO groups (m/z 255 → 227)

Vibrational Spectroscopy

Key IR absorptions anticipated:

  • 1680-1700 cm⁻¹: C=O stretching

  • 1590-1620 cm⁻¹: Aromatic C=C

  • 2850-2960 cm⁻¹: C-H stretching (methyl)

FieldPotential UseReference
Medicinal ChemistryProtein kinase inhibitors
Organic ElectronicsHole-transport materials
CatalysisChiral ligand synthesis
Analytical ChemistryHPLC chiral stationary phases

Challenges and Future Directions

Synthetic Optimization Needs

  • Yield improvement: Current methods for analogs yield 60-80% ; target >90%.

  • Stereocontrol: Develop asymmetric synthesis routes .

  • Green chemistry: Replace toxic solvents (e.g., dioxane) with biodegradable alternatives .

Biological Evaluation Priorities

  • In vitro screening: Cytotoxicity, kinase inhibition, antimicrobial activity .

  • ADMET profiling: Solubility enhancement via prodrug strategies .

  • Target identification: Molecular docking against protein databases .

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